molecular formula C9H14N4O3 B6249136 (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide CAS No. 2648972-83-0

(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide

Cat. No.: B6249136
CAS No.: 2648972-83-0
M. Wt: 226.2
InChI Key:
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Description

(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide is a synthetic organic compound that features a piperazine ring substituted with a hydroxyethyl group and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethanolamine under acidic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or ethylene chlorohydrin.

    Formation of the Cyanide Group: The cyanide group can be introduced through the reaction of the intermediate compound with cyanogen bromide or sodium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Materials Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl chloride
  • (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl bromide

Uniqueness

The uniqueness of (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2648972-83-0

Molecular Formula

C9H14N4O3

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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